1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid CAS 926214-32-6 properties
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid CAS 926214-32-6 properties
An In-depth Technical Guide to 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid (CAS 926214-32-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and synthetic chemistry. It serves as a valuable building block for the development of novel therapeutic agents, leveraging the distinct properties of its constituent tetrahydrofuran and piperidine-4-carboxylic acid moieties. This guide will delve into its physicochemical properties, plausible synthetic routes, potential applications in drug discovery, and essential safety protocols.
Core Physicochemical and Structural Properties
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid is a bifunctional organic molecule featuring a saturated piperidine ring, which provides a rigid, three-dimensional scaffold, linked via an amide bond to a tetrahydrofuran ring. The presence of a carboxylic acid group imparts a key functional handle for further chemical modification and introduces a point of ionic interaction crucial for molecular recognition in biological systems.[1][2]
Key Property Summary
The following table summarizes the essential physicochemical and computational data for CAS 926214-32-6.
| Property | Value | Source(s) |
| CAS Number | 926214-32-6 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₇NO₄ | [3][4][5] |
| Molecular Weight | 227.26 g/mol | [3][4][5][6] |
| Alternate Name | 1-(oxolane-2-carbonyl)piperidine-4-carboxylic acid | [5] |
| Typical Purity | ≥95% | [4] |
| Recommended Storage | Sealed in a dry environment at 2-8°C | [4] |
| Topological Polar Surface Area (TPSA) | 66.84 Ų | [4] |
| LogP (calculated) | 0.4886 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature for this specific research chemical.
Molecular Structure Visualization
The structure combines three key chemical motifs: a piperidine ring, a carboxylic acid, and a tetrahydrofuran ring, connected by a stable amide linkage.
Caption: Molecular structure of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid.
Synthesis and Characterization
While a specific, peer-reviewed synthesis for CAS 926214-32-6 is not detailed in the available literature, its structure strongly suggests a straightforward synthetic pathway based on standard amide bond formation. The logical disconnection is at the amide C-N bond, identifying piperidine-4-carboxylic acid and tetrahydrofuran-2-carboxylic acid as the primary starting materials.
Conceptual Synthetic Workflow
The most common and reliable method for this synthesis involves activating the carboxylic acid of the tetrahydrofuran moiety and reacting it with the secondary amine of the piperidine ring.
Caption: Conceptual workflow for the synthesis of the target compound via amide coupling.
Exemplary Experimental Protocol (Conceptual)
This protocol is based on general procedures for amide coupling and should be adapted and optimized based on laboratory-scale experiments.[7]
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 eq.) and a suitable coupling agent such as HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
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Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.5 eq.), to the solution to neutralize the carboxylic acid and any acid byproducts formed during the reaction.
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Acid Addition: To this mixture, add a solution of tetrahydrofuran-2-carboxylic acid (1.05 eq.) dissolved in a minimal amount of DMF. The slight excess ensures the complete consumption of the more valuable piperidine starting material.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent like ethyl acetate. The carboxylic acid on the product may require specific pH adjustments to ensure it partitions into the desired layer.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using flash column chromatography or preparative HPLC to yield the final, high-purity compound.
Structural Verification
The identity and purity of the synthesized product would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.[8]
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8]
Applications in Research and Drug Development
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid is not an active pharmaceutical ingredient itself but rather a versatile scaffold or building block. Its value lies in the proven pharmacological relevance of its constituent parts.
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Piperidine-4-Carboxylic Acid Core: This motif is a cornerstone in modern medicinal chemistry. Derivatives have been successfully designed as potent and selective modulators of various biological targets. For example, substituted piperidine carboxylic acids have been investigated as dual PPARα/γ agonists for metabolic diseases[9], inhibitors of adhesion molecules for inflammatory conditions[10], and as antagonists for the NMDA receptor in neuroscience research.[11] The rigid ring structure helps to position functional groups in a defined orientation within a target's binding site, optimizing molecular interactions.
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Carboxylic Acid Functionality: The carboxylic acid group is one of the most important functional groups in drug design, present in approximately 25% of all commercial pharmaceuticals.[1] It serves multiple roles:
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Solubility: At physiological pH, the ionized carboxylate group significantly enhances aqueous solubility, a critical factor for bioavailability.[2]
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Target Binding: It is an excellent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with positively charged residues (e.g., Arginine, Lysine) in protein active sites.
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Metabolic Handle: It can be esterified to create prodrugs, improving membrane permeability, which are then hydrolyzed in vivo to release the active acidic drug.
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-
Tetrahydrofuran Moiety: The tetrahydrofuran ring acts as a constrained, polar ether. It can serve as a hydrogen bond acceptor and its defined stereochemistry can be exploited to explore chiral interactions with biological targets.
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- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
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- 10. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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